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molecular formula C14H18N2 B8498594 2-Ethyl-6-(1-piperidinyl)benzonitrile

2-Ethyl-6-(1-piperidinyl)benzonitrile

Cat. No. B8498594
M. Wt: 214.31 g/mol
InChI Key: SKEVWRQPNUKITQ-UHFFFAOYSA-N
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Patent
US07582766B2

Procedure details

In an argon-dried 50 mL 3-neck round bottom flask fitted with a magnetic stirring bar, thermometer and septa with argon inlet, anhydrous THF (20 mL) and DIPEA (0.84 mL, 6 mmol, 1.2 eq) were introduced consecutively. The mixture was cooled to −30° C. and 1.6 M n-BuLi solution (3.75 mL, 6 mmol, 1.2 eq) was added dropwise via syringe. After 30 min stirring at −30° C. the in situ generated LDA solution was cooled to −76° C. and HMPA (1.3 mL, 7.5 mmol, 1.5 eq) was added, followed by a solution of 2-methyl-6-piperidinyl-1-ylbenzonitrile (6a, 1.0 g, 5 mmol) in THF (5 mL) which caused a dark coloration of the reaction mixture. The reaction was stirred at −76° C. for 2 h and MeI (0.4 mL, 6.5 mmol, 1.3 eq) was added. Immediately the dark brown solution became slightly yellow, indicating that the alkylation reaction was complete. The reaction was allowed to warm up to RT, quenched with saturated NH4Cl solution (20 mL) and the product was extracted with diethyl ether (3×30 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (eluted with 5% EtOAc in hexane) to give pure 2-ethyl-6-piperidin-1-ylbenzonitrile (6b, 0.88 g, 82% yield).
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2-methyl-6-piperidinyl-1-ylbenzonitrile
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])C.[Li]CC[CH2:13][CH3:14].[Li+].CC([N-][CH:20]([CH3:22])[CH3:21])C.[CH3:23][N:24](P(N(C)C)(N(C)C)=O)C.[CH3:34]I>C1COCC1>[CH2:13]([C:21]1[CH:20]=[CH:22][CH:8]=[C:7]([N:3]2[CH2:2][CH2:1][CH2:34][CH2:6][CH2:4]2)[C:9]=1[C:23]#[N:24])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
3.75 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
2-methyl-6-piperidinyl-1-ylbenzonitrile
Quantity
1 g
Type
reactant
Smiles
Step Five
Name
Quantity
0.4 mL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0.84 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After 30 min stirring at −30° C. the in situ
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an argon-dried 50 mL 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
thermometer and septa with argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −76° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at −76° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
indicating that the alkylation reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether (3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (eluted with 5% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C#N)C(=CC=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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